(5-METHYL-4-PHENYL-3-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
(5-METHYL-4-PHENYL-3-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound characterized by its unique structural features This compound contains a piperazine ring substituted with a phenylsulfonyl group and a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-METHYL-4-PHENYL-3-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienylcarbonyl Intermediate: The thienylcarbonyl group can be synthesized through the acylation of 5-methyl-4-phenylthiophene using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Piperazine Derivatization: The piperazine ring is functionalized by reacting with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group.
Coupling Reaction: The final step involves coupling the thienylcarbonyl intermediate with the phenylsulfonyl-substituted piperazine using a suitable coupling reagent, such as a carbodiimide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-METHYL-4-PHENYL-3-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The thienyl and phenyl groups can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thienyl and phenyl groups.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(5-METHYL-4-PHENYL-3-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of (5-METHYL-4-PHENYL-3-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)morpholine: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
(5-METHYL-4-PHENYL-3-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of both the thienylcarbonyl and phenylsulfonyl groups on the piperazine ring
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(5-methyl-4-phenylthiophen-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-17-21(18-8-4-2-5-9-18)20(16-28-17)22(25)23-12-14-24(15-13-23)29(26,27)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACOBMMDPPJYLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.